molecular formula C8H13Cl B3382728 2-(Chloromethyl)bicyclo[2.2.1]heptane CAS No. 35520-66-2

2-(Chloromethyl)bicyclo[2.2.1]heptane

Cat. No.: B3382728
CAS No.: 35520-66-2
M. Wt: 144.64 g/mol
InChI Key: AJUNCBWYYOFIGU-UHFFFAOYSA-N
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Description

2-(Chloromethyl)bicyclo[2.2.1]heptane is a bicyclic organic compound featuring a chloromethyl (-CH2Cl) substituent on the bicyclo[2.2.1]heptane (norbornane) scaffold. This structure combines the rigidity of the norbornane framework with the reactivity of a chlorine atom, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

2-(chloromethyl)bicyclo[2.2.1]heptane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13Cl/c9-5-8-4-6-1-2-7(8)3-6/h6-8H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJUNCBWYYOFIGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13Cl
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35520-66-2
Record name 2-(chloromethyl)bicyclo[2.2.1]heptane
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Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Chloromethyl)bicyclo[2.2.1]heptane can be synthesized through several methods. One common approach involves the chlorination of bicyclo[2.2.1]heptane (norbornane) using chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction typically requires an inert solvent like dichloromethane and is carried out at low temperatures to prevent over-chlorination .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)bicyclo[2.2.1]heptane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of azides, thiocyanates, or ethers.

    Oxidation: Formation of alcohols or carboxylic acids.

    Reduction: Formation of methyl derivatives.

Scientific Research Applications

2-(Chloromethyl)bicyclo[2.2.1]heptane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a building block in the design of biologically active compounds.

    Medicine: Explored for its role in the development of pharmaceuticals, particularly in drug design and discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)bicyclo[2.2.1]heptane depends on the specific reactions it undergoes. In substitution reactions, the chloromethyl group acts as a leaving group, allowing nucleophiles to attack the carbon center. In oxidation and reduction reactions, the compound undergoes changes in oxidation state, leading to the formation of different functional groups .

Comparison with Similar Compounds

The following analysis compares 2-(Chloromethyl)bicyclo[2.2.1]heptane with structurally related bicyclo[2.2.1]heptane derivatives, focusing on molecular features, physical properties, and functional roles.

Structural and Functional Analogues

Table 1: Key Structural Analogs of Bicyclo[2.2.1]heptane Derivatives
Compound Name Molecular Formula Substituent(s) Molecular Weight (g/mol) Key Properties/Applications References
This compound C8H13Cl -CH2Cl (position 2) 144.64* Intermediate for functionalization
2-Chloro-1-methylbicyclo[2.2.1]heptane C8H13Cl -Cl (position 2), -CH3 (pos.1) 144.64 Exo/endo isomer studies
2-(4-Bromophenyl)bicyclo[2.2.1]heptane C13H15Br -C6H4Br (position 2) 251.17 Halogenated aromatic derivative
Bornane (1,7,7-Trimethylbicyclo[2.2.1]heptane) C10H18 -CH3 (positions 1,7,7) 138.25 Natural product (camphor analog)
2-(6-Chloro-3-pyridinyl)-7-azabicyclo[2.2.1]heptane C10H12ClN2 -Cl-pyridine (position 2), -NH (bridge) 202.67 Bioactive ligand design
2-(2,2-Difluorovinyl)bicyclo[2.2.1]heptane C9H12F2 -CH=CF2 (position 2) 158.19 Fluorinated building block

*Calculated based on molecular formula.

Substituent Effects on Physical Properties

  • Melting/Boiling Points: The parent bicyclo[2.2.1]heptane has a melting point of -95.1°C . Substitution with polar groups (e.g., -CH2Cl) increases intermolecular forces, likely raising melting/boiling points compared to non-polar analogs like Bornane (-36.7°C for bicyclo[4.1.0]heptane) . Halogenated derivatives (e.g., 2-(4-Bromophenyl)-) exhibit higher molecular weights and melting points due to increased van der Waals interactions .
  • Solubility and Reactivity :

    • The chloromethyl group enhances polarity, improving solubility in polar solvents compared to hydrocarbon analogs like Bornane. This group also enables nucleophilic substitution reactions, making it a precursor for further derivatization .
    • Fluorinated analogs (e.g., 2-(2,2-Difluorovinyl)-) display unique electronic properties, influencing reactivity in cross-coupling reactions .

Biological Activity

2-(Chloromethyl)bicyclo[2.2.1]heptane is a bicyclic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, chemical properties, and implications for drug development.

Structure

The compound features a bicyclic structure with a chloromethyl group, which enhances its reactivity and functional versatility. The bicyclo[2.2.1]heptane framework is significant for its unique spatial configuration, which can influence biological interactions.

Synthesis Methods

Several methods have been developed to synthesize this compound:

  • Free Radical Addition : Reacting norbornene with hydrochloric acid in the presence of a radical initiator like benzoyl peroxide yields both endo and exo isomers.
  • Substitution Reaction : The reaction of 2-norbornanol with thionyl chloride or phosphorus trichloride replaces the hydroxyl group with chlorine, forming the desired compound.

The biological activity of this compound is largely attributed to the chloromethyl group, which can participate in various nucleophilic substitution reactions. This allows for the introduction of different functional groups, enhancing its potential therapeutic applications.

Key Biological Activities

  • CXCR2 Antagonism : Research indicates that derivatives of bicyclo[2.2.1]heptane can act as selective antagonists for the CXCR2 receptor, which is implicated in cancer metastasis. For example, a derivative containing an N,N'-diarylsquaramide exhibited significant antagonistic activity with an IC50 value of 48 nM against CXCR2 .
  • Anti-Cancer Properties : In vitro studies demonstrated that certain derivatives significantly inhibited the migration of pancreatic cancer cells (CFPAC1), suggesting potential applications in cancer treatment .

Study on CXCR2 Antagonists

A study evaluated a bicyclo[2.2.1]heptane derivative (compound 2e) for its anti-cancer properties:

  • In Vitro Assays : The compound showed no cytotoxicity at concentrations up to 100 μM but effectively inhibited cell migration by 20.2% after 48 hours at 10 μM.
  • Stability Testing : Compound 2e exhibited high stability in simulated gastric fluid and plasma but was less stable in liver microsomes, indicating a need for further optimization .
Parameter Value
IC50 (CXCR2)48 nM
Migration Inhibition Rate20.2% at 10 μM
Stability in Plasma>99% after 45 min
Stability in Liver Microsomes27% after 45 min

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Chloromethyl)bicyclo[2.2.1]heptane
Reactant of Route 2
Reactant of Route 2
2-(Chloromethyl)bicyclo[2.2.1]heptane

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